molecular formula C19H14BrNO4S B302206 Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

Cat. No. B302206
M. Wt: 432.3 g/mol
InChI Key: FTAOQKSGSRXNPH-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate, also known as MBBD, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MBBD is a thiazolidinone derivative that possesses a unique chemical structure, making it an interesting candidate for further study.

Scientific Research Applications

Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. In pharmacology, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of various functional materials, including liquid crystals and fluorescent dyes.

Mechanism of Action

The mechanism of action of Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is its versatility in various fields of study, including medicinal chemistry, pharmacology, and material science. Additionally, this compound has a unique chemical structure, making it a promising candidate for further study. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate. In medicinal chemistry, further studies can be conducted to optimize the chemical structure of this compound to enhance its therapeutic efficacy. In pharmacology, further studies can be conducted to elucidate the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases. In material science, further studies can be conducted to explore the potential applications of this compound as a building block for the synthesis of various functional materials. Overall, the study of this compound has the potential to lead to significant advancements in various fields of study.

Synthesis Methods

The synthesis of Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization with methyl 4-formylbenzoate. The final product is obtained after treating the intermediate with methyl iodide. The entire process of synthesis is carried out under controlled conditions to obtain a high yield and purity of this compound.

properties

Molecular Formula

C19H14BrNO4S

Molecular Weight

432.3 g/mol

IUPAC Name

methyl 4-[(Z)-[3-[(4-bromophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C19H14BrNO4S/c1-25-18(23)14-6-2-12(3-7-14)10-16-17(22)21(19(24)26-16)11-13-4-8-15(20)9-5-13/h2-10H,11H2,1H3/b16-10-

InChI Key

FTAOQKSGSRXNPH-YBEGLDIGSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br

SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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